![molecular formula C13H7ClF4O B6382107 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1262001-78-4](/img/structure/B6382107.png)
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (CFTF-95%) is a phenolic compound used in scientific research. It is a white solid with a molecular weight of 270.45 g/mol and a melting point of 85-87 °C. CFTF-95% is a chlorinated phenol, which is a type of organic compound containing a phenol group and a chlorine atom. It is used in a variety of applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a catalyst in chemical reactions.
Scientific Research Applications
CFTF-95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a catalyst in chemical reactions. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a fluorescent dye in fluorescence microscopy.
Mechanism of Action
The mechanism of action of CFTF-95% is not completely understood. However, it is believed to act as a catalyst in chemical reactions by activating the substrate molecules and facilitating the reaction. It is also believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFTF-95% have not been extensively studied. However, it is known that it has the potential to cause skin and eye irritation, as well as respiratory irritation. In addition, it has been shown to be toxic to aquatic organisms.
Advantages and Limitations for Lab Experiments
The advantages of using CFTF-95% in laboratory experiments include its low cost, its stability, and its availability in a variety of forms. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of reactions. The main limitation of using CFTF-95% in laboratory experiments is its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.
Future Directions
The future directions for CFTF-95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted into the synthesis of CFTF-95% and its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be conducted into the potential toxicity of CFTF-95% and the development of safer methods of handling this compound.
Synthesis Methods
The synthesis of CFTF-95% involves a two-step process. The first step is the reaction of 2-chloro-4-fluorophenol with trifluoromethyl iodide to form 2-chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol. This is followed by a purification step to obtain the desired product, CFTF-95%. The reaction is performed in a solvent such as dichloromethane or chloroform, and a base such as sodium hydroxide is used to ensure the reaction proceeds smoothly.
properties
IUPAC Name |
2-chloro-4-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-6-7(4-5-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQHSHLQPUWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686155 |
Source
|
Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1262001-78-4 |
Source
|
Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.